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molecular formula C12H8ClNO3 B8697786 4-Benzoyloxy-5-chloro-2-pyridone CAS No. 103766-97-8

4-Benzoyloxy-5-chloro-2-pyridone

Cat. No. B8697786
M. Wt: 249.65 g/mol
InChI Key: SLRRHYHVZYNBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155113

Procedure details

Using 1.00 g of 5-chloro-4-hydroxy-2-pyridone and 0.96 ml of benzoyl chloride and following the general procedure of Example 9, 0.64 g of the title compound was produced in a yield of 37%. M.p. 196°-197° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:9])=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:10]([O:9][C:3]1[C:2]([Cl:1])=[CH:7][NH:6][C:5](=[O:8])[CH:4]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(NC1)=O)O
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(NC=C1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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